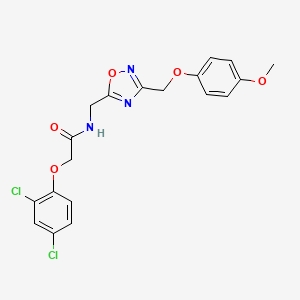

2-(2,4-dichlorophenoxy)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,4-dichlorophenoxy)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H17Cl2N3O5 and its molecular weight is 438.26. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-(2,4-dichlorophenoxy)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety.

Chemical Structure

The compound features a complex structure characterized by:

- A dichlorophenoxy group

- An oxadiazole moiety

- An acetamide functional group

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains. The specific compound has not been extensively studied in isolation, but related compounds have demonstrated Minimum Inhibitory Concentrations (MIC) as low as 2 µg/mL against multi-drug resistant tuberculosis (MDR-TB) strains .

Anticancer Properties

Compounds containing oxadiazole rings have been investigated for their anticancer activities. Studies suggest that such compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, a related oxadiazole derivative was found to have an IC50 value of 6.2 µM against colon carcinoma cells . The potential of This compound in similar contexts warrants further exploration.

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of phenoxy-containing compounds. These effects are often linked to the inhibition of pro-inflammatory cytokines and pathways. Although specific data on this compound is limited, its structural analogs have shown promise in reducing inflammation in preclinical models .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses can be drawn from related compounds:

- Receptor Binding : Similar compounds have demonstrated affinity for sigma receptors, which play roles in pain modulation and neuroprotection .

- Enzyme Inhibition : Oxadiazole derivatives may inhibit key enzymes involved in metabolic pathways associated with cancer and inflammation.

Case Studies and Research Findings

Several studies provide insights into the biological activity of related compounds:

- Antimicrobial Efficacy : A study reported that certain oxadiazole derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with MIC values significantly lower than traditional antibiotics .

- Anticancer Activity : In vitro studies on related oxadiazole compounds revealed their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, one study showed that a structurally similar compound had an IC50 value of 27.3 µM against breast cancer cells .

- In Vivo Models : Animal studies indicated that compounds with similar structures could effectively reduce tumor size and improve survival rates in cancer-bearing models .

Data Summary Table

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Research indicates that derivatives of 2,4-dichlorophenoxy compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against multidrug-resistant tuberculosis (MDR-TB), with minimum inhibitory concentrations (MIC) significantly lower than standard treatments . The introduction of oxadiazole moieties has been linked to enhanced biological activity, potentially positioning this compound as a candidate for further development in treating resistant bacterial strains.

-

Anticancer Properties :

- The oxadiazole-containing derivatives have been studied for their anticancer potential. In vitro studies suggest that these compounds can induce apoptosis in various cancer cell lines, likely due to their ability to interfere with cellular signaling pathways . This opens avenues for the development of new anticancer agents.

- Anti-inflammatory Effects :

Agricultural Applications

-

Herbicidal Activity :

- The compound's structural components suggest potential use as a herbicide. Compounds with similar dichlorophenoxy structures are known for their effectiveness in controlling broadleaf weeds and grasses in crops like corn . This application could help improve agricultural yields by managing unwanted plant species.

- Plant Growth Regulation :

Case Studies

Analyse Des Réactions Chimiques

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. This reaction is critical for modifying the compound’s polarity or generating bioactive metabolites.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 6–8 hours | 2-(2,4-Dichlorophenoxy)acetic acid + Oxadiazole-methylamine derivative | |

| Basic Hydrolysis | NaOH (2M), 80°C, 4–6 hours | Sodium 2-(2,4-dichlorophenoxy)acetate + Corresponding amine |

The reaction rate depends on steric hindrance from the oxadiazole and methoxyphenoxy groups. Enzymatic hydrolysis in biological systems may also occur via amidases.

Nucleophilic Aromatic Substitution at the Dichlorophenoxy Group

The electron-deficient aromatic ring (due to electron-withdrawing Cl groups) facilitates nucleophilic substitution, particularly at the ortho and para positions relative to the phenoxy oxygen.

The 4-methoxyphenoxy methyl group stabilizes intermediates via resonance, enhancing reaction efficiency.

Oxadiazole Ring-Opening Reactions

The 1,2,4-oxadiazole ring exhibits moderate stability under acidic conditions but undergoes ring-opening in the presence of strong nucleophiles or reducing agents.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Acidic Ring Opening | H₂SO₄ (conc.), 60°C, 3 hours | N-Acylurea derivative via cleavage of the N–O bond | |

| Reductive Opening | LiAlH₄, THF, 0°C → RT, 2 hours | Diamine intermediate |

The methoxyphenoxy methyl substituent may sterically hinder these reactions compared to simpler oxadiazoles.

Oxidation Reactions

The thioether linkage (if present in analogs) and methoxy groups are susceptible to oxidation.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Methoxy Demethylation | BBr₃, CH₂Cl₂, −78°C → RT, 6 hours | Phenolic derivative (2-(2,4-dichlorophenoxy)-N-...-4-hydroxyphenoxyacetamide) | |

| Sulfoxide Formation | H₂O₂, AcOH, RT, 24 hours | Sulfoxide derivative (for thioether-containing analogs) |

Oxidation of the dichlorophenoxy group is less likely due to electron-withdrawing effects.

Cycloaddition and Rearrangement Reactions

The oxadiazole ring may participate in [3+2] cycloadditions or rearrange under thermal stress.

These reactions are theoretical for the parent compound but observed in structurally related oxadiazoles .

Key Structural Influences on Reactivity

-

Electron-Withdrawing Effects : The dichlorophenoxy group deactivates the aromatic ring, directing substitutions to specific positions.

-

Steric Hindrance : The methoxyphenoxy methyl group reduces accessibility to the oxadiazole ring.

-

Hydrogen Bonding : The acetamide NH participates in intramolecular H-bonding, affecting hydrolysis rates.

Experimental data for this compound remains limited, but reactivity patterns are inferred from analogs . Further studies are needed to validate these pathways.

Propriétés

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N3O5/c1-26-13-3-5-14(6-4-13)27-10-17-23-19(29-24-17)9-22-18(25)11-28-16-7-2-12(20)8-15(16)21/h2-8H,9-11H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNCVLABUWVZAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.